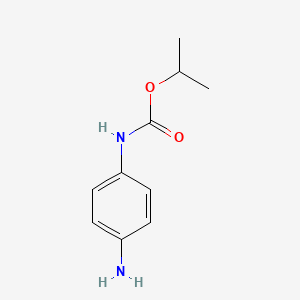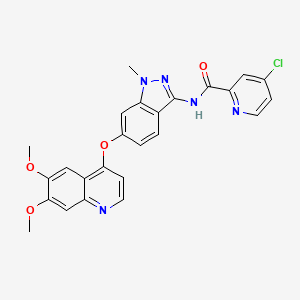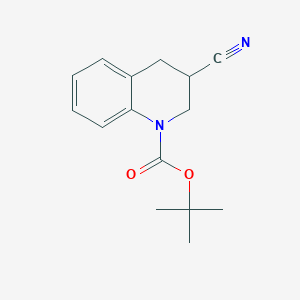![molecular formula C8H8N4O B15355970 N-hydroxy-1H-pyrrolo[2,3-c]pyridine-4-carboximidamide](/img/structure/B15355970.png)
N-hydroxy-1H-pyrrolo[2,3-c]pyridine-4-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-Hydroxy-1H-pyrrolo[2,3-c]pyridine-4-carboximidamide is a chemical compound belonging to the class of nitrogen-containing heterocycles. These heterocycles are known for their diverse biological activities and applications in pharmaceuticals, organic materials, and bioactive molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, often involving multi-step chemical reactions. One common approach is the reaction of 1H-pyrrolo[2,3-c]pyridine-4-carboximidamide with hydroxylating agents under controlled conditions to introduce the hydroxyl group.
Industrial Production Methods: In an industrial setting, the synthesis of N'-Hydroxy-1H-pyrrolo[2,3-c]pyridine-4-carboximidamide may involve large-scale reactions using specialized reactors and catalysts to ensure high yield and purity. The process would be optimized to minimize by-products and ensure cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions: N'-Hydroxy-1H-pyrrolo[2,3-c]pyridine-4-carboximidamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Applications De Recherche Scientifique
N'-Hydroxy-1H-pyrrolo[2,3-c]pyridine-4-carboximidamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits biological activities such as antimicrobial, anti-inflammatory, and antitumor properties.
Medicine: It is being investigated for its potential use in drug development, particularly in targeting specific diseases.
Industry: Its derivatives are used in the production of organic materials and bioactive molecules.
Mécanisme D'action
N'-Hydroxy-1H-pyrrolo[2,3-c]pyridine-4-carboximidamide is compared with other similar compounds, such as pyrrolopyrazine derivatives. While both compounds share the pyrrolopyridine scaffold, N'-Hydroxy-1H-pyrrolo[2,3-c]pyridine-4-carboximidamide is unique in its hydroxylated structure, which contributes to its distinct biological activities.
Comparaison Avec Des Composés Similaires
Pyrrolopyrazine derivatives
1H-pyrrolo[2,3-b]pyridine derivatives
Other hydroxylated pyrrolopyridine derivatives
This comprehensive overview highlights the significance of N'-Hydroxy-1H-pyrrolo[2,3-c]pyridine-4-carboximidamide in scientific research and its potential applications in various fields
Propriétés
Formule moléculaire |
C8H8N4O |
|---|---|
Poids moléculaire |
176.18 g/mol |
Nom IUPAC |
N'-hydroxy-1H-pyrrolo[2,3-c]pyridine-4-carboximidamide |
InChI |
InChI=1S/C8H8N4O/c9-8(12-13)6-3-10-4-7-5(6)1-2-11-7/h1-4,11,13H,(H2,9,12) |
Clé InChI |
UOANIHOZADYOKT-UHFFFAOYSA-N |
SMILES canonique |
C1=CNC2=C1C(=CN=C2)C(=NO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-[tert-butyl(dimethyl)silyl]oxyethyl]-1-(2-phenylmethoxyphenyl)indol-5-amine](/img/structure/B15355896.png)


![1-Benzyl-6-methyl-2,4-dihydropyrido[2,3-b]pyrazin-3-one](/img/structure/B15355927.png)




![[5-Bromo-2-(2-methylpropoxy)phenyl]methanol](/img/structure/B15355959.png)
![5-(Ethyloxy)-2-[4-(methyloxy)phenyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B15355963.png)
![1-[(2-Bromo-5-chlorophenyl)methyl]-3-oxa-1-azaspiro[4.4]nonan-2-one](/img/structure/B15355964.png)
![2-methyl-N-[5-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-yl]propane-2-sulfinamide](/img/structure/B15355966.png)
![Tert-butyl 4-[(2-methyl-3-piperidin-1-ylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B15355967.png)
